

An In-depth Technical Guide to 4-(Benzylxy)-3-fluorophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Benzylxy)-3-fluorophenol

Cat. No.: B1332662

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core features of the **4-(Benzylxy)-3-fluorophenol** molecule. It covers its chemical and physical properties, a plausible synthetic route, and explores its potential biological activities by examining structurally related compounds. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Molecular Features

4-(Benzylxy)-3-fluorophenol, with the chemical formula $C_{13}H_{11}FO_2$, is an aromatic organic compound. Its structure features a phenol ring substituted with a fluorine atom and a benzylxy group. The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting candidate for medicinal chemistry research.

Physicochemical Properties

A summary of the key physicochemical properties of **4-(Benzylxy)-3-fluorophenol** is presented in the table below. It is important to note that while some experimental data is available, other parameters are based on computational predictions and data for structurally similar molecules.

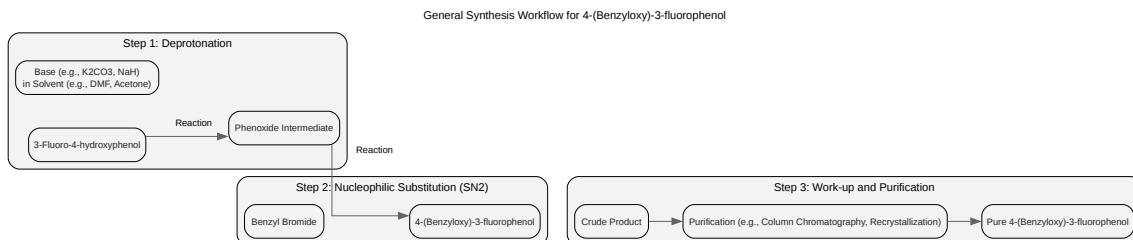
Property	Value	Source
Molecular Formula	C ₁₃ H ₁₁ FO ₂	PubChem[1]
Molecular Weight	218.22 g/mol	PubChem[1]
IUPAC Name	3-fluoro-4-(phenylmethoxy)phenol	PubChem[1]
CAS Number	81228-25-3	PubChem[1]
Melting Point	80-82 °C	ChemicalBook[2]
Boiling Point	Not experimentally determined.	
pKa	Not experimentally determined. (pKa of 3-fluorophenol is 9.29)	ChemicalBook[3]
Appearance	Solid (predicted)	
Solubility	Not experimentally determined. Likely soluble in organic solvents.	

Spectral Data

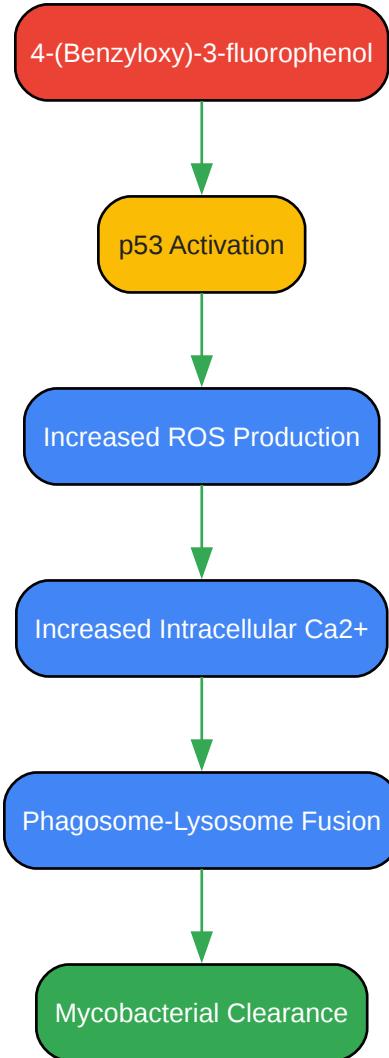
Detailed experimental spectral data for **4-(Benzylxy)-3-fluorophenol** is not readily available in the public domain. However, based on its structure, the following characteristic spectral features can be anticipated:

- ¹H NMR: Signals corresponding to the aromatic protons of both the phenol and benzyl rings, a singlet for the benzylic methylene protons (around 5 ppm), and a broad singlet for the phenolic hydroxyl proton. The fluorine atom will cause splitting of the adjacent aromatic proton signals.
- ¹³C NMR: Resonances for the thirteen carbon atoms, including those of the two aromatic rings and the benzylic methylene carbon. The carbon attached to the fluorine atom will exhibit a large coupling constant.
- Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretching of the phenol group (around 3200-3600 cm⁻¹), C-O stretching, aromatic C-H stretching, and C=C

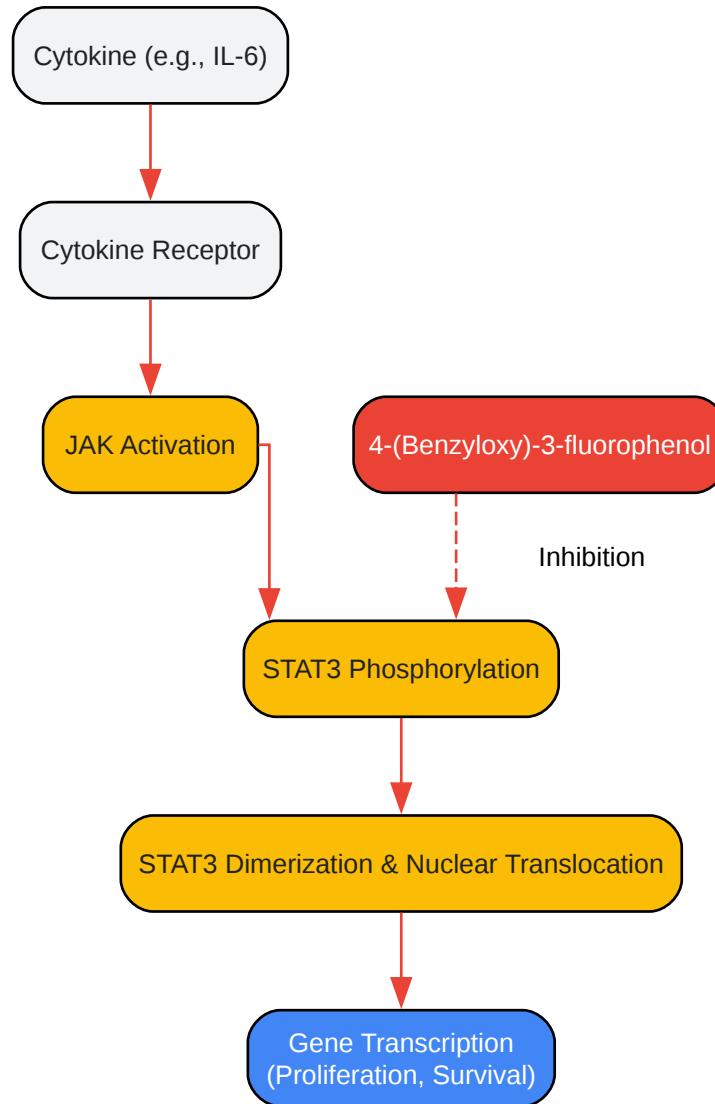
stretching of the aromatic rings.


- Mass Spectrometry: The molecular ion peak (M^+) would be expected at m/z 218.0743. Common fragmentation patterns would likely involve the loss of the benzyl group.

Synthesis and Experimental Protocols


A detailed, step-by-step experimental protocol for the synthesis of **4-(Benzylxy)-3-fluorophenol** is not explicitly described in a single source. However, a plausible and commonly employed synthetic route is the Williamson ether synthesis. This method involves the reaction of a substituted phenol with an alkyl halide in the presence of a base.

General Synthetic Workflow


The synthesis of **4-(Benzylxy)-3-fluorophenol** can be logically approached through a Williamson ether synthesis, starting from 3-fluoro-4-hydroxyphenol and benzyl bromide. The following diagram illustrates the general workflow.

Hypothesized p53-Mediated Antimycobacterial Pathway

Hypothesized Inhibition of the JAK/STAT Pathway

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
- 3. CN102358723A - Preparation method of N-(4-fluorophenyl)-4-benzyloxy benzylidene amine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(Benzyloxy)-3-fluorophenol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1332662#key-features-of-the-4-benzyloxy-3-fluorophenol-molecule>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com